Tris succinate
Overview
Description
Tris succinate, also known as this compound, is a compound with the chemical formula [NH2C(CH2OH)3]2 · C4H6O4. It is a derivative of tris(hydroxymethyl)aminomethane (Tris) and succinic acid. This compound is widely used in biochemical and molecular biology applications due to its buffering capacity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris succinate can be synthesized by reacting tris(hydroxymethyl)aminomethane with succinic acid. The reaction typically involves dissolving tris(hydroxymethyl)aminomethane in water and then adding succinic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of di(tris[hydroxymethyl]aminomethane) succinate .
Industrial Production Methods
Industrial production of di(tris[hydroxymethyl]aminomethane) succinate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Tris succinate primarily undergoes substitution reactions due to the presence of hydroxyl and amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are usually conducted in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of di(tris[hydroxymethyl]aminomethane) succinate .
Scientific Research Applications
Tris succinate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical techniques.
Biology: The compound is employed in cell culture media and other biological assays due to its ability to maintain stable pH levels.
Medicine: It is used in pharmaceutical formulations and as a component in diagnostic reagents.
Industry: This compound is utilized in the production of various industrial products, including cosmetics and personal care items
Mechanism of Action
The mechanism of action of di(tris[hydroxymethyl]aminomethane) succinate involves its buffering capacity. The compound can donate or accept protons, thereby stabilizing the pH of the solution. This property is particularly useful in biological systems where maintaining a stable pH is crucial for enzyme activity and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): A widely used buffering agent with similar properties but without the succinate component.
Succinic Acid: A dicarboxylic acid that is a key intermediate in the citric acid cycle.
Tris(hydroxymethyl)aminomethane hydrochloride: Another derivative of Tris used in various applications
Uniqueness
Tris succinate is unique due to its combination of Tris and succinic acid, providing enhanced buffering capacity and stability. This makes it particularly valuable in applications requiring precise pH control and stability under various conditions .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11NO3.C4H6O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJZQNZZGQDONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004826 | |
Record name | Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | Tris(hydroxymethyl)aminomethane succinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21812 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
84540-64-7, 85169-32-0 | |
Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085169320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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